molecular formula C24H21NO3 B3639079 (E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide

Cat. No.: B3639079
M. Wt: 371.4 g/mol
InChI Key: UYIOGVCTLZFWHR-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-acetylphenylamine, 4-methoxybenzaldehyde, and benzaldehyde.

    Condensation Reaction: The key step involves a condensation reaction between 3-acetylphenylamine and 4-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base.

    Addition of Benzaldehyde: The intermediate Schiff base is then reacted with benzaldehyde under acidic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This could include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: Investigating its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Exploring its use as a lead compound for drug development.

Mechanism of Action

The mechanism of action of (E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(3-acetylphenyl)-3-(4-hydroxyphenyl)-2-phenylprop-2-enamide: Similar structure with a hydroxyl group instead of a methoxy group.

    (E)-N-(3-acetylphenyl)-3-(4-chlorophenyl)-2-phenylprop-2-enamide: Similar structure with a chlorine atom instead of a methoxy group.

Uniqueness

(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance its solubility in organic solvents and affect its interactions with biological targets.

Properties

IUPAC Name

(E)-N-(3-acetylphenyl)-3-(4-methoxyphenyl)-2-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c1-17(26)20-9-6-10-21(16-20)25-24(27)23(19-7-4-3-5-8-19)15-18-11-13-22(28-2)14-12-18/h3-16H,1-2H3,(H,25,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYIOGVCTLZFWHR-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C(=CC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)/C(=C/C2=CC=C(C=C2)OC)/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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